3,5-Diiodo-L-tyrosine dihydrate 3,5-Diiodo-L-tyrosine dihydrate
Brand Name: Vulcanchem
CAS No.: 18835-59-1
VCID: VC21062973
InChI: InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1
SMILES: C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Molecular Formula: C9H13I2NO5
Molecular Weight: 469.01 g/mol

3,5-Diiodo-L-tyrosine dihydrate

CAS No.: 18835-59-1

Cat. No.: VC21062973

Molecular Formula: C9H13I2NO5

Molecular Weight: 469.01 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diiodo-L-tyrosine dihydrate - 18835-59-1

Specification

CAS No. 18835-59-1
Molecular Formula C9H13I2NO5
Molecular Weight 469.01 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate
Standard InChI InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1
Standard InChI Key YWAGQOOMOOUEGY-KLXURFKVSA-N
Isomeric SMILES C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O
SMILES C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Canonical SMILES C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator